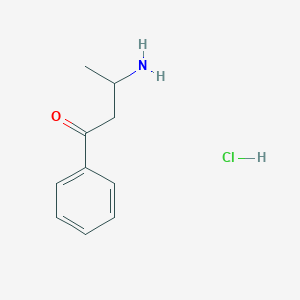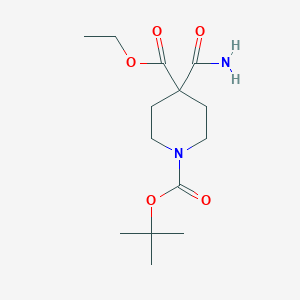
2-Bromo-1,4,5-triméthyl-1H-imidazole
Vue d'ensemble
Description
2-Bromo-1,4,5-trimethyl-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Applications De Recherche Scientifique
2-Bromo-1,4,5-trimethyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-1,4,5-trimethyl-1H-imidazole are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . .
Analyse Biochimique
Biochemical Properties
2-Bromo-1,4,5-trimethyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of 2-Bromo-1,4,5-trimethyl-1H-imidazole to these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites .
Cellular Effects
The effects of 2-Bromo-1,4,5-trimethyl-1H-imidazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 2-Bromo-1,4,5-trimethyl-1H-imidazole can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can have significant implications for cell function and viability.
Molecular Mechanism
At the molecular level, 2-Bromo-1,4,5-trimethyl-1H-imidazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic function. Additionally, 2-Bromo-1,4,5-trimethyl-1H-imidazole can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-1,4,5-trimethyl-1H-imidazole can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. In in vitro studies, the effects of 2-Bromo-1,4,5-trimethyl-1H-imidazole on cellular function can be observed over a period of hours to days. Long-term exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,4,5-trimethyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. In some cases, high doses of 2-Bromo-1,4,5-trimethyl-1H-imidazole can be toxic, leading to adverse effects such as organ damage and impaired physiological function . It is important to carefully control the dosage when using this compound in experimental studies.
Metabolic Pathways
2-Bromo-1,4,5-trimethyl-1H-imidazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux, leading to changes in the levels of key metabolites. Understanding the metabolic pathways involving 2-Bromo-1,4,5-trimethyl-1H-imidazole is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-1,4,5-trimethyl-1H-imidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . The distribution of 2-Bromo-1,4,5-trimethyl-1H-imidazole within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-Bromo-1,4,5-trimethyl-1H-imidazole can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . Understanding the subcellular localization of 2-Bromo-1,4,5-trimethyl-1H-imidazole is essential for elucidating its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4,5-trimethyl-1H-imidazole typically involves the bromination of 1,4,5-trimethylimidazole. One common method is the reaction of 1,4,5-trimethylimidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the imidazole ring.
Industrial Production Methods
Industrial production of 2-Bromo-1,4,5-trimethyl-1H-imidazole may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,4,5-trimethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the brominated compound back to the parent imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Regeneration of 1,4,5-trimethylimidazole.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1H-imidazole
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 1,4,5-Trimethyl-1H-imidazole
Uniqueness
2-Bromo-1,4,5-trimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at position 2 and methyl groups at positions 1, 4, and 5 differentiates it from other imidazole derivatives, making it a valuable compound for targeted applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-1,4,5-trimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGODMPYCRWDPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)


![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)




